N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide can be achieved through various methods. One common method involves the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale chemical synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is used extensively in proteomics research . It is employed in the study of protein structures and functions, as well as in the development of new therapeutic agents. Additionally, this compound is used in the synthesis of various biologically active heterocyclic compounds .
Mechanism of Action
The mechanism of action of N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)piperidine-4-carboxamide
- N-(2-oxoethyl)piperidine-4-carboxamide
- N-(2-aminoethyl)piperidine-4-carboxamide
Uniqueness
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in proteomics research and the synthesis of biologically active compounds .
Properties
Molecular Formula |
C9H17N3O2 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C9H17N3O2/c1-10-8(13)6-12-9(14)7-2-4-11-5-3-7/h7,11H,2-6H2,1H3,(H,10,13)(H,12,14) |
InChI Key |
XFNNPRCUUXEGDG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNC(=O)C1CCNCC1 |
Origin of Product |
United States |
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